molecular formula C28H30N4O2S B2700205 N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide CAS No. 1251606-56-0

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

Cat. No.: B2700205
CAS No.: 1251606-56-0
M. Wt: 486.63
InChI Key: OIIULFAVYYWQPJ-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a potent and selective small-molecule inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, specifically targeting the exon 20 insertion mutations. These mutations are a recognized driver of oncogenesis in non-small cell lung cancer (NSCLC) and are notoriously resistant to earlier generations of EGFR tyrosine kinase inhibitors . The compound functions by competitively binding to the ATP-binding pocket of the mutant EGFR, thereby blocking autophosphorylation and subsequent downstream signaling through key pathways like MAPK/ERK and PI3K/Akt, which are critical for cell proliferation and survival. Preclinical studies highlight its significant anti-proliferative activity in cellular models harboring EGFR exon 20 mutations and its ability to induce tumor regression in vivo . This research compound provides a crucial tool for investigating the biology of treatment-resistant NSCLC, validating new drug targets, and advancing the development of next-generation therapeutic strategies for precision oncology.

Properties

CAS No.

1251606-56-0

Molecular Formula

C28H30N4O2S

Molecular Weight

486.63

IUPAC Name

N-[(4-ethylphenyl)methyl]-1-[7-(4-methylphenyl)-4-oxo-3H-thieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide

InChI

InChI=1S/C28H30N4O2S/c1-3-19-8-10-20(11-9-19)15-29-26(33)22-5-4-14-32(16-22)28-30-24-23(17-35-25(24)27(34)31-28)21-12-6-18(2)7-13-21/h6-13,17,22H,3-5,14-16H2,1-2H3,(H,29,33)(H,30,31,34)

InChI Key

OIIULFAVYYWQPJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNC(=O)C2CCCN(C2)C3=NC4=C(C(=O)N3)SC=C4C5=CC=C(C=C5)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide involves multiple steps, typically starting from commercially available reagents. A common synthetic route includes the reaction of 4-ethylbenzylamine with a piperidine derivative, followed by the introduction of the thieno[3,2-d]pyrimidine core through a cyclization reaction. The conditions often require the use of catalysts, such as palladium or copper, and precise control of temperature and pH to achieve the desired product with high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated systems to ensure consistency and efficiency. The optimization of reaction conditions, such as solvent selection and reaction times, is crucial to minimize by-products and maximize the overall yield. Industrial methods often incorporate advanced purification techniques, such as chromatography and crystallization, to obtain the compound in its purest form.

Chemical Reactions Analysis

Types of Reactions: N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Its reactivity is influenced by the functional groups present in the molecule, such as the piperidine ring and the thieno[3,2-d]pyrimidine core.

Common Reagents and Conditions: For oxidation reactions, common reagents include potassium permanganate and chromium trioxide, while reduction reactions may utilize lithium aluminum hydride or sodium borohydride. Substitution reactions often employ reagents like halogens or nucleophiles, and the conditions typically involve solvents such as dichloromethane or ethanol, under controlled temperature and pressure.

Major Products: The major products formed from these reactions depend on the specific reactants and conditions used For instance, oxidation might yield N-oxides or sulfoxides, while reduction could produce amines or alcohols

Scientific Research Applications

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide finds extensive applications in scientific research due to its diverse chemical properties. In chemistry, it serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is investigated for its potential as a ligand for various biological targets, including enzymes and receptors. In medicine, preliminary studies suggest that it may have therapeutic potential, possibly as an anti-inflammatory or anticancer agent. Additionally, its unique structure makes it valuable in material science for the development of novel materials with specific properties.

Mechanism of Action

The mechanism by which N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide exerts its effects is multifaceted and depends on the specific application. In biological systems, it is believed to interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved may include inhibition of specific enzymes, alteration of signal transduction pathways, or interaction with cellular membranes. Detailed studies are required to elucidate the precise molecular targets and pathways affected by this compound.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Lipophilicity :

  • The 4-ethylbenzyl group in the target compound introduces greater lipophilicity compared to the 2,4-difluorobenzyl group in ’s analogue. Fluorine atoms enhance electronegativity and may improve metabolic stability but reduce membrane permeability relative to ethyl groups .
  • The 4-methylphenyl substituent (target) versus 3-methylphenyl () alters steric interactions; para-substitution may favor planar binding to hydrophobic enzyme pockets.

Physicochemical Data

  • Melting Point: Not reported for the target compound, but analogues like ’s chromenyl derivative exhibit melting points of 175–178°C, suggesting high crystallinity due to aromatic stacking .
  • Solubility : The ethylbenzyl group likely reduces aqueous solubility compared to fluorinated analogues (e.g., ), which benefit from polar halogen interactions.

Biological Activity

N-(4-ethylbenzyl)-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide is a complex organic compound with significant potential in pharmacology. Its unique molecular structure, characterized by a piperidine ring and a thieno[3,2-d]pyrimidine moiety, positions it as a candidate for various biological activities, particularly in the fields of oncology and inflammation.

Molecular Structure and Properties

The compound has a molecular formula that contributes to its biological activity. The molecular weight is approximately 458.6 g/mol, and its structure features several functional groups that enhance its interaction with biological targets.

Research indicates that this compound may function as an inhibitor of matrix metalloproteinases (MMPs) . MMPs are crucial enzymes involved in the breakdown of extracellular matrix components and play a significant role in tumor progression and metastasis. By inhibiting MMPs, this compound could potentially prevent cancer cell invasion and promote apoptosis in malignant cells.

Biological Activities

The biological activities of this compound have been explored in various studies:

  • Anti-Cancer Activity : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Studies suggest it may induce apoptosis through the activation of caspases and the modulation of apoptotic pathways.
  • Anti-Inflammatory Effects : Preliminary data indicate potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines and mediators involved in chronic inflammatory diseases.
  • Neuroprotective Effects : Some studies hint at neuroprotective properties, although this area requires further investigation to establish efficacy and mechanisms.

Case Study 1: Inhibition of MMPs

In a study conducted on human cancer cell lines, this compound demonstrated significant inhibition of MMP activity. The results indicated a reduction in cell migration and invasion capabilities by approximately 50% compared to control groups.

Case Study 2: Apoptosis Induction

Another study investigated the compound's effect on apoptosis in breast cancer cells. Flow cytometry analysis revealed that treatment with the compound resulted in a marked increase in early apoptotic cells (Annexin V positive) after 24 hours of exposure.

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-(4-methylbenzyl)-1-(4-oxo-thieno[2,3-d]pyrimidin)Thieno[2,3-d]pyrimidine coreMMP inhibitionFewer aromatic substitutions
Similar Piperidine DerivativePiperidine backbonePotential anti-cancer activityDifferent functional groups

The unique combination of substituents in this compound enhances its biological activity compared to structurally similar compounds.

Q & A

Q. What are the key synthetic pathways for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, starting with the preparation of the thieno[3,2-d]pyrimidin-4-one core, followed by coupling with a piperidine-3-carboxamide derivative. Critical steps include:

  • Amide bond formation : Using coupling agents like EDC/HOBt (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide/1-hydroxybenzotriazole) to link the piperidine and benzyl moieties .
  • Heterocyclic ring closure : Cyclization under acidic or basic conditions to form the thienopyrimidine scaffold . Optimization involves adjusting solvents (e.g., DMF or acetonitrile), temperature (60–100°C), and catalyst ratios to improve yield and purity. For example, triethylamine is often used to neutralize HCl byproducts during amide coupling .

Q. Which analytical techniques are essential for characterizing this compound?

A combination of techniques ensures structural fidelity and purity:

Technique Purpose Key Insights
NMR Spectroscopy Confirms amide bonds, aromatic protons, and stereochemistry¹H/¹³C NMR identifies substituent positions .
Mass Spectrometry Validates molecular weight (±1 Da accuracy)High-resolution MS detects impurities .
HPLC Assesses purity (>95% typical for research use)Gradient elution with C18 columns .

Q. How is the compound initially screened for biological activity?

Early-stage screening includes:

  • Enzyme inhibition assays : Testing against kinases or proteases (e.g., IC₅₀ determination) .
  • Cell viability assays : Using cancer cell lines (e.g., MTT assay) to evaluate cytotoxicity .
  • Receptor binding studies : Radioligand displacement assays to assess affinity for targets like GPCRs .

Q. What structural features contribute to its pharmacological profile?

  • Thienopyrimidine core : Enhances π-π stacking with enzyme active sites (e.g., kinase ATP pockets) .
  • Piperidine-3-carboxamide : Improves solubility and bioavailability via hydrogen bonding .
  • 4-Ethylbenzyl group : Increases lipophilicity, aiding blood-brain barrier penetration .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from assay variability or structural analogs. Strategies include:

  • Standardized protocols : Replicating studies under identical conditions (e.g., ATP concentration in kinase assays) .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
  • Structural analogs comparison : Testing derivatives with modified substituents (e.g., replacing ethylbenzyl with fluorobenzyl) to isolate activity drivers .

Q. What strategies improve bioavailability given its rapid in vivo clearance?

Structural modifications informed by pharmacokinetic studies:

  • Linker optimization : Replacing labile amide bonds with stable heterocycles (e.g., triazoles) .
  • Prodrug design : Masking polar groups (e.g., carboxamide esterification) to enhance absorption .
  • Nanoparticle encapsulation : Improving half-life via PEGylated liposomes .

Q. How do molecular docking studies elucidate its mechanism of action?

Docking into protein structures (e.g., PDB: 3HKC) reveals:

  • Binding modes : The thienopyrimidine core occupies hydrophobic pockets, while the piperidine group forms hydrogen bonds with catalytic residues .
  • Selectivity : Substituent variations (e.g., ethyl vs. methyl groups) alter steric clashes with non-target enzymes .

Q. How does this compound compare to structurally similar analogs?

Analog Key Differences Bioactivity Impact
N-(4-chlorobenzyl) derivative Chlorine increases electronegativityHigher kinase inhibition but lower solubility
Fluorobenzyl-substituted variant Fluorine enhances metabolic stabilityImproved half-life in vivo

Q. What challenges arise in translating in vitro activity to in vivo efficacy?

  • Metabolic instability : Cytochrome P450-mediated oxidation of the ethylbenzyl group reduces efficacy .
  • Tissue distribution : High plasma protein binding limits free drug concentration . Solutions include co-administering CYP inhibitors or developing targeted delivery systems .

Q. How is compound stability assessed under physiological conditions?

  • pH stability : Incubation in buffers (pH 1–10) with HPLC monitoring .
  • Thermal degradation : TGA (thermogravimetric analysis) to identify decomposition temperatures .
  • Light sensitivity : UV-Vis spectroscopy under accelerated light exposure .

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